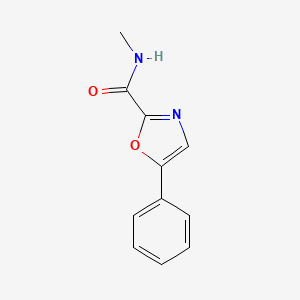
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide can be achieved through various methods. One common approach involves the reaction of α-haloketones with formamide, leading to the formation of oxazole rings . Another method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and aldehydes to produce oxazoles . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. For instance, the use of Cu(I) or Ru(II) as catalysts in (3 + 2) cycloaddition reactions has been explored . alternative metal-free methods are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Iodine (I2) and copper nitrate (Cu(NO3)2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Palladium catalysts and phosphine ligands are often used for arylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phenylglyoxals .
Wissenschaftliche Forschungsanwendungen
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Thiadiazole: Contains sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
N-Methyl-5-phenyl-1,3-oxazole-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90831-39-3 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
N-methyl-5-phenyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-12-10(14)11-13-7-9(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) |
InChI-Schlüssel |
NRMIBWRVXTZRQH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















